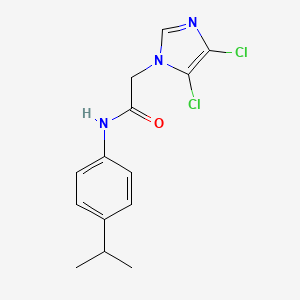
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H15Cl2N3O and its molecular weight is 312.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, a compound with the molecular formula C14H15Cl2N3O and a molecular weight of 312.19 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound features a complex structure characterized by the presence of an imidazole ring and an acetamide group. The specific arrangement of chlorine atoms and the isopropylphenyl moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15Cl2N3O |
| Molecular Weight | 312.19 g/mol |
| CAS Number | Not specified |
| Synonyms | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including mycobacteria.
Efficacy Against Mycobacteria
A study highlighted the compound's activity against non-tuberculous mycobacteria (NTM), specifically Mycobacterium abscessus. The minimum inhibitory concentration (MIC) was recorded at 0.05–1 µg/mL, indicating potent antimicrobial effects. Additionally, it showed no cytotoxicity against THP-1 cells, resulting in a selectivity index (SI) greater than 1910 for M. abscessus and related species .
The primary mechanism through which this compound exerts its effects is thought to be through inhibition of the MmpL3 transporter. This transporter plays a crucial role in the lipid biosynthesis pathway of mycobacteria, and its inhibition disrupts cell wall integrity, leading to bacterial cell death .
Study on Antimycobacterial Activity
In a recent study published in MDPI, researchers evaluated various compounds for their antitubercular activities and identified this compound as a promising candidate. The study involved both in vitro assays and in vivo models using mice infected with M. abscessus. The compound demonstrated good oral bioavailability and significant efficacy in reducing bacterial load in infected tissues .
Comparative Analysis with Other Compounds
A comparative analysis was performed with other known antimycobacterial agents. The results showed that while several compounds had varying degrees of activity, this compound maintained superior efficacy with lower MIC values .
Safety Profile
Preliminary assessments indicate that this compound has a favorable safety profile, with no significant toxicity observed in cell lines at therapeutic concentrations. Further toxicological studies are warranted to establish comprehensive safety data.
Propiedades
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9(2)10-3-5-11(6-4-10)18-12(20)7-19-8-17-13(15)14(19)16/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJCWXFNLCPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













